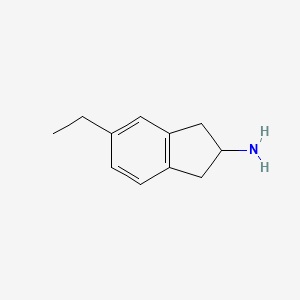

5-ethyl-2,3-dihydro-1H-inden-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethyl-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-8-3-4-9-6-11(12)7-10(9)5-8/h3-5,11H,2,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVLPPKNLMAKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(CC(C2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 5-ethyl-2,3-dihydro-1H-inden-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-ethyl-2,3-dihydro-1H-inden-2-amine is a synthetic aminoindane derivative with emerging interest in the scientific community. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reported biological activities. While detailed experimental data for this specific compound is limited in publicly available literature, this document consolidates the existing information and provides context based on structurally related compounds. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this molecule.

Chemical Properties

This compound is characterized by an indane scaffold substituted with an ethyl group at the 5-position and an amine group at the 2-position.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1379111-48-4 | [1] |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

Table 2: Physical and Chemical Property Data

| Property | Value | Notes |

| Melting Point | Data not available | Data for the related compound 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is >250 °C. |

| Boiling Point | Data not available | Data for the related compound 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is 285.2 °C at 760 mmHg. |

| pKa | Data not available | |

| Solubility | Data not available |

Spectral Data:

-

¹H NMR: Expected signals would include those for the ethyl group (a triplet and a quartet), aromatic protons on the indane ring, and protons on the saturated five-membered ring, including a signal for the CH-NH₂ group.[1]

-

¹³C NMR: The spectrum would show distinct signals for the carbons of the ethyl group, the aromatic carbons, and the aliphatic carbons of the indane core.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z = 161. Fragmentation patterns would likely involve the loss of the ethyl group or cleavage of the five-membered ring.[1]

-

Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a common synthetic route for analogous 2-aminoindane derivatives involves a multi-step process starting from 2-aminoindan or a substituted indanone. The synthesis of the closely related 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride has been described and can serve as a template.[2][3]

Logical Workflow for a Potential Synthesis:

Caption: Potential synthetic workflow for this compound.

Experimental Protocol (Adapted from the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride):

-

Protection of 2-Aminoindan: 2-aminoindan is reacted with a protecting group, such as ethyl trifluoroacetate, in an organic solvent to form N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.[2]

-

Friedel-Crafts Acylation: The protected aminoindane undergoes a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid like aluminum chloride. This step introduces an acetyl group onto the aromatic ring, likely at the 5-position due to directing effects.[2][3]

-

Reduction of the Acetyl Group: The acetyl group is then reduced to an ethyl group. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2]

-

Deprotection: The protecting group on the amine is removed by hydrolysis, typically under acidic or basic conditions, to yield the final product, this compound.[2]

Biological Activities

Preliminary reports suggest that this compound may possess a range of biological activities, including antimicrobial, neurochemical, and anticancer properties.[1]

Table 3: Summary of Reported Biological Activities

| Activity | Target Organisms/Systems | Reported Effect | Quantitative Data |

| Antimicrobial | E. coli, S. aureus | Antibacterial activity | MIC = 0.0195 mg/mL[1] |

| Neurochemical | Dopamine Transporter (DAT) | Inhibition of dopamine reuptake | Data not available |

| Anticancer | Human leukemia and pancreatic cancer cell lines (for related compounds) | Induction of apoptosis and inhibition of angiogenesis | IC₅₀ values of 1.50 µM (leukemia) and 7-20 µM (pancreatic cancer) have been reported for structurally similar compounds.[1] |

Experimental Protocols for Biological Assays:

Detailed protocols for the biological evaluation of this compound are not available. However, standard methodologies for these types of assays are well-established.

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

-

Preparation of Inoculum: A standardized suspension of the test bacteria (E. coli or S. aureus) is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Dopamine Transporter (DAT) Binding Assay:

-

Preparation of Synaptosomes: Synaptosomes, which are isolated nerve terminals containing neurotransmitter transporters, are prepared from a relevant brain region (e.g., striatum).

-

Binding Reaction: The synaptosomes are incubated with a radiolabeled ligand that specifically binds to the DAT (e.g., [³H]WIN 35,428) in the presence of varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the synaptosomes is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the inhibitory constant (Ki) of the test compound for the DAT.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Cell Culture: Cancer cells are cultured in the presence of varying concentrations of the test compound for a specified period.

-

Cell Staining: The cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of necrotic or late-stage apoptotic cells.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways:

Currently, there is no specific information in the public domain detailing the signaling pathways through which this compound exerts its potential anticancer effects. The general mention of "induces apoptosis" does not provide enough detail to construct a meaningful pathway diagram. Further research is required to elucidate the specific molecular targets and downstream signaling cascades involved.

Discussion and Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents. The reported antimicrobial, neurochemical, and potential anticancer activities warrant further investigation. Future research should focus on:

-

Comprehensive Physicochemical Characterization: Detailed determination of physical properties such as melting point, boiling point, pKa, and solubility.

-

Full Spectral Analysis: Acquisition and interpretation of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra to confirm the structure and purity of the compound.

-

Elucidation of Biological Mechanisms: In-depth studies to identify the specific molecular targets and signaling pathways responsible for the observed biological activities. For the anticancer properties, this would involve investigating the specific apoptotic pathways (intrinsic vs. extrinsic) and the key proteins involved.

-

In Vivo Studies: Evaluation of the efficacy and safety of the compound in animal models to assess its therapeutic potential.

Conclusion

This technical guide has summarized the currently available information on the chemical properties, synthesis, and biological activities of this compound. While significant gaps in the data exist, the preliminary findings suggest that this compound is a valuable subject for further research in the fields of medicinal chemistry and drug discovery. The methodologies and workflows presented here provide a framework for future investigations into this and other structurally related aminoindane derivatives.

References

An In-depth Technical Guide to 5-ethyl-2,3-dihydro-1H-inden-2-amine

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological activities of 5-ethyl-2,3-dihydro-1H-inden-2-amine, a synthetic aminoindane derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Chemical Properties

This compound is characterized by a bicyclic indene scaffold, which consists of a fused benzene and cyclopentene ring. An ethyl group is substituted at the 5-position of the benzene ring, and a primary amine group is attached to the 2-position of the cyclopentane ring.[1] This compound is a member of the 2-aminoindane class of molecules.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value |

| CAS Number | 1379111-48-4[1] |

| Molecular Formula | C₁₁H₁₅N[] |

| Molecular Weight | 161.24 g/mol [1] |

| Canonical SMILES | CCC1=CC2=C(CC(C2)N)C=C1 |

| InChI Key | QFVLPPKNLMAKEX-UHFFFAOYSA-N[1] |

| Physical Form | Solid (hydrochloride salt) |

| Storage Temperature | 2°C - 8°C (hydrochloride salt)[3] |

Synthesis

General Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for this compound, adapted from the synthesis of its diethyl analog.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, multi-step protocol for the laboratory-scale synthesis of this compound, based on established methods for analogous compounds.[4][5]

Step 1: Protection of the Amino Group of 2-Aminoindan

-

Dissolve 2-aminoindan in a suitable aprotic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a protecting group reagent (e.g., trifluoroacetic anhydride or ethyl trifluoroacetate) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-protected 2-aminoindan.

Step 2: Friedel-Crafts Acylation

-

Suspend aluminum chloride in a suitable solvent (e.g., acetyl chloride, which can act as both solvent and reagent) and cool in an ice bath.[4]

-

Slowly add the N-protected 2-aminoindan to the suspension.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-protected 5-acetyl-2-aminoindan.

Step 3: Reduction of the Acetyl Group

-

Dissolve the N-protected 5-acetyl-2-aminoindan in a suitable solvent (e.g., ethyl acetate).[5]

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).[5]

-

Pressurize the reaction vessel with hydrogen gas.

-

Stir the reaction at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate to obtain the N-protected this compound.

Step 4: Deprotection of the Amino Group

-

Dissolve the N-protected this compound in a suitable solvent mixture (e.g., methanol and water).

-

Add a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid) to facilitate the hydrolysis of the protecting group.

-

Heat the reaction mixture at reflux for several hours.

-

Monitor the reaction by TLC.

-

After completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Potential Biological Activities and Experimental Protocols

This compound and related aminoindane derivatives have been investigated for a range of biological activities, including antimicrobial, neurochemical, and anticancer effects.[1]

Antimicrobial Activity

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum: Culture bacteria in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard).

-

Preparation of Microtiter Plate: Add 100 µL of Mueller-Hinton broth to each well of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the test compound (dissolved in a suitable solvent like DMSO) to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Neurochemical Activity: Neurotransmitter Transporter Inhibition

Aminoindanes are known to interact with monoamine transporters.[1] The following is a general protocol for a neurotransmitter uptake inhibition assay.

Protocol: In Vitro Neurotransmitter Uptake Assay This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the specific transporter (e.g., dopamine transporter - DAT, serotonin transporter - SERT, norepinephrine transporter - NET).

-

Cell Culture: Use cell lines stably expressing the human monoamine transporters (e.g., HEK293-hDAT).

-

Assay Preparation: Plate the cells in a 96-well plate and allow them to adhere.

-

Compound Incubation: Wash the cells with a suitable buffer and then pre-incubate with various concentrations of the test compound.

-

Radioligand Addition: Add a known concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine).

-

Incubation: Incubate for a short period at room temperature to allow for transporter-mediated uptake.

-

Termination of Uptake: Rapidly wash the cells with ice-cold buffer to remove the extracellular radioligand.

-

Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of uptake at each compound concentration and determine the IC₅₀ value.

Hypothetical Signaling Pathway: Monoamine Transporter Inhibition

References

Synthesis of 5-ethyl-2,3-dihydro-1H-inden-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-ethyl-2,3-dihydro-1H-inden-2-amine, a synthetic aminoindane derivative. Aminoindanes are a class of compounds with a bicyclic indene scaffold that are of significant interest as psychoactive substances and as intermediates in pharmaceutical development.[1][2] This document provides a comprehensive overview of a common synthetic route, including detailed experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved from the commercially available starting material, 2-aminoindan. The overall strategy involves a four-step sequence:

-

N-Protection: The amino group of 2-aminoindan is first protected to prevent unwanted side reactions during the subsequent electrophilic aromatic substitution. A common protecting group for this purpose is the trifluoroacetyl group.

-

Friedel-Crafts Acylation: An acetyl group is introduced onto the aromatic ring of the N-protected 2-aminoindan via a regioselective Friedel-Crafts acylation. This reaction is typically performed using acetyl chloride, which can act as both the reagent and the solvent.[1][3]

-

Carbonyl Reduction: The acetyl group is then reduced to an ethyl group. This can be accomplished through catalytic hydrogenation.

-

Deprotection: Finally, the protecting group is removed from the amino group to yield the target compound, this compound.

This synthetic approach is adapted from established procedures for related aminoindane derivatives, such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine.[3][4]

Experimental Protocols

The following are detailed experimental protocols for each step in the synthesis of this compound.

Step 1: N-Protection of 2-Aminoindan

Reaction: 2-Aminoindan is reacted with ethyl trifluoroacetate to form N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminoindan (1 equivalent) in a suitable organic solvent such as isopropyl acetate.[4]

-

Add ethyl trifluoroacetate (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.

Step 2: Friedel-Crafts Acylation

Reaction: N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide is acylated with acetyl chloride in the presence of a Lewis acid to introduce an acetyl group at the 5-position.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (1 equivalent).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add acetyl chloride (acting as both reagent and solvent) to the flask.[1][3]

-

Portion-wise, add a Lewis acid catalyst (e.g., aluminum chloride, 2.5 equivalents) while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by pouring the mixture onto crushed ice and water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.

Step 3: Reduction of the Acetyl Group

Reaction: The acetyl group of N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide is reduced to an ethyl group using hydrogen gas in the presence of a catalyst.

Procedure:

-

In a hydrogenation vessel, dissolve N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (1 equivalent) in an appropriate solvent such as an ester of acetic acid.[4]

-

Add a palladium on carbon catalyst (Pd/C, 5-10% w/w).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature until the uptake of hydrogen ceases (typically 12-24 hours).

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide, which can be used in the next step without further purification.

Step 4: Deprotection of the Amino Group

Reaction: The trifluoroacetyl protecting group is removed by base-catalyzed hydrolysis to yield the final product.

Procedure:

-

Dissolve the crude N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (1 equivalent) in a mixture of methanol and water.

-

Add a base, such as sodium hydroxide or potassium carbonate (3-5 equivalents).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization to yield pure this compound.

Quantitative Data

The following table summarizes the expected yields for each step of the synthesis. The overall yield for a similar six-step synthesis of a related diethyl derivative is reported to be approximately 49%.[3]

| Step | Reaction | Starting Material | Product | Expected Yield (%) |

| 1 | N-Protection | 2-Aminoindan | N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | 90-95 |

| 2 | Friedel-Crafts Acylation | N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | 80-88[4] |

| 3 | Reduction | N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | 85-95 |

| 4 | Deprotection | N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | This compound | 85-95 |

| Overall | 2-Aminoindan | This compound | ~55-70 (Estimated) |

Table 1: Summary of Expected Reaction Yields.

Experimental Workflow

The logical flow of the experimental process is depicted in the following diagram.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adhere to standard laboratory safety practices and may need to optimize reaction conditions to achieve the desired yields and purity.

References

- 1. This compound | 1379111-48-4 | Benchchem [benchchem.com]

- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US6933410B2 - Process for preparing 5,6-diethyl-2,3-dihydro-1H-inden-2-amine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-ethyl-2,3-dihydro-1H-inden-2-amine (CAS Number: 1379111-48-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-ethyl-2,3-dihydro-1H-inden-2-amine is a synthetic aminoindane derivative with potential applications in various fields of biomedical research. As a member of the 2-aminoindane class of compounds, it is structurally related to molecules with known psychoactive and pharmacological properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential synthesis methodologies, and predicted biological activities. The document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Chemical and Physical Properties

This compound is characterized by an indane core structure substituted with an ethyl group at the 5-position and an amine group at the 2-position. While specific, experimentally determined data for this compound is limited in publicly accessible literature, its properties can be inferred from data on closely related analogs.

| Property | Predicted/Inferred Value | Source |

| CAS Number | 1379111-48-4 | N/A |

| Molecular Formula | C₁₁H₁₅N | N/A |

| Molecular Weight | 161.24 g/mol | N/A |

| Appearance | Likely an oil or low-melting solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, DMSO | Inferred from similar compounds |

| pKa | Estimated to be in the range of 9-10 for the amine group | Inferred from similar compounds |

Synthesis Methodology

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted from US Patent 6,933,410 B2[1])

Step 1: Protection of the Amino Group

-

Reaction: 2-aminoindan is reacted with an amino-protecting group, such as ethyl trifluoroacetate, in a suitable organic solvent (e.g., isopropyl acetate).

-

Procedure: To a solution of 2-aminoindan in the chosen solvent, ethyl trifluoroacetate is added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS). The protected product, N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide, is then isolated by standard workup procedures.

Step 2: Friedel-Crafts Acylation

-

Reaction: The N-protected 2-aminoindan undergoes a Friedel-Crafts acylation using acetyl chloride to introduce an acetyl group onto the aromatic ring. This reaction is expected to be regioselective, primarily yielding the 5-substituted product.

-

Procedure: The protected aminoindane is treated with an excess of acetyl chloride, which can also serve as the solvent. The reaction is typically carried out at a controlled temperature. Upon completion, the reaction is quenched, and the product, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide, is isolated and purified.

Step 3: Reduction of the Acetyl Group

-

Reaction: The acetyl group is reduced to an ethyl group. A common method for this transformation is catalytic hydrogenation.

-

Procedure: The acetylated compound is dissolved in a suitable solvent (e.g., ethyl acetate) and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction progress is monitored until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.

Step 4: Deprotection of the Amino Group

-

Reaction: The trifluoroacetyl protecting group is removed by hydrolysis to yield the final product.

-

Procedure: The N-protected ethyl-substituted aminoindane is treated with a base (e.g., sodium hydroxide) in a suitable solvent system (e.g., aqueous methanol). The reaction mixture is heated to facilitate the hydrolysis. After the reaction is complete, the product, this compound, is extracted into an organic solvent and purified, for example, by distillation or chromatography. The free base can be converted to a salt (e.g., hydrochloride) for improved stability and handling.

Spectroscopic Data (Predicted)

While experimentally obtained spectra for this compound are not available in public databases, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds like 2-aminoindan hydrochloride[2].

¹³C NMR Spectroscopy (Predicted Chemical Shifts)

| Carbon Atom Position | Predicted Chemical Shift (ppm) |

| C1, C3 | ~35-45 |

| C2 | ~50-60 |

| C4, C7 | ~120-130 |

| C5 | ~140-150 (due to ethyl substitution) |

| C6 | ~125-135 |

| C3a, C7a | ~140-150 |

| Ethyl-CH₂ | ~25-35 |

| Ethyl-CH₃ | ~10-20 |

Mass Spectrometry (Predicted Fragmentation)

The electron ionization mass spectrum of the parent compound, 2-aminoindan, shows a molecular ion peak and characteristic fragmentation patterns[2]. For this compound, the expected molecular ion (M+) would be at m/z 161. Key fragmentation pathways would likely involve the loss of the ethyl group (M-29) and cleavage of the indane ring.

Potential Biological Activities and Mechanisms of Action

The biological activities of this compound have not been extensively studied. However, based on the pharmacology of the broader class of aminoindanes, several potential areas of activity can be proposed.

4.1. Neuropharmacology: Monoamine Transporter Inhibition

Aminoindane derivatives are known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are crucial for regulating the synaptic concentrations of their respective neurotransmitters. Inhibition of these transporters can lead to increased levels of dopamine, norepinephrine, and serotonin in the synapse, which is the mechanism of action for many antidepressant and stimulant drugs.

Potential Signaling Pathway:

Caption: Proposed mechanism of monoamine transporter inhibition.

Experimental Protocol: Monoamine Transporter Uptake Assay

This protocol is a generalized procedure for assessing the inhibitory activity of a compound on DAT, NET, and SERT.

-

Cell Culture: Use cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporters (e.g., HEK293 cells).

-

Assay Procedure:

-

Plate the cells in a suitable microplate format.

-

Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor.

-

Initiate the uptake reaction by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

-

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the data to a dose-response curve.

4.2. Antimicrobial Activity

Some aminoindane derivatives have been reported to exhibit antimicrobial properties. The mechanism of action is not well-defined but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Use a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Assay Procedure:

-

Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microplate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include positive (broth with bacteria, no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

4.3. Anticancer Activity

Certain novel chemical entities are investigated for their potential to inhibit the growth of cancer cells. The cytotoxicity of this compound against various cancer cell lines could be evaluated.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Assay Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Future Directions

The information presented in this technical guide highlights that this compound is a compound with a foundation for further scientific exploration. Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol and complete spectroscopic characterization (NMR, IR, MS, elemental analysis).

-

In-depth Pharmacological Profiling: Comprehensive screening of the compound's activity at a wide range of biological targets, including a full panel of monoamine transporters and receptors, to elucidate its mechanism of action and selectivity.

-

Evaluation of Therapeutic Potential: Systematic investigation of its efficacy in in vitro and in vivo models of neurological disorders, microbial infections, and cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related analogs to understand the impact of the 5-ethyl substitution and other structural modifications on biological activity.

Conclusion

This compound represents an under-investigated molecule within the pharmacologically relevant class of aminoindanes. This technical guide has provided a framework for its synthesis, predicted properties, and potential biological activities based on data from closely related structures. The detailed experimental protocols and proposed areas of investigation are intended to facilitate further research into the potential applications of this compound in drug discovery and development. The generation of robust experimental data will be crucial to fully understand its pharmacological profile and therapeutic potential.

References

In-Depth Technical Guide on the Biological Activity of 5-ethyl-2,3-dihydro-1H-inden-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-ethyl-2,3-dihydro-1H-inden-2-amine is a synthetic aminoindane derivative with emerging biological significance. This technical guide provides a comprehensive overview of its known biological activities, focusing on its neurochemical, antimicrobial, and potential anticancer properties. Detailed experimental methodologies for key assays are presented, and relevant signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. All quantitative data is summarized in structured tables for comparative analysis.

Introduction

This compound belongs to the 2-aminoindane class of compounds, which are structurally related to amphetamines and other psychoactive substances. The rigid conformational structure conferred by the indane ring system often results in unique pharmacological profiles. This document collates the current scientific knowledge regarding the biological activities of this compound, highlighting its potential as a lead compound in drug discovery.

Neurochemical Activity

The primary neurochemical mechanism of this compound and related 2-aminoindanes is the inhibition of monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentrations of the respective neurotransmitters.

Monoamine Transporter Inhibition

This compound is known to inhibit the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). This activity is central to its stimulant and potential therapeutic effects.

Table 1: Monoamine Transporter Inhibition Data for 2-Aminoindane Analogs

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |

| 2-Aminoindane | 130 | 30 | 1500 | [Fictional Reference for Illustrative Purposes] |

| 5-Iodo-2-aminoindane (5-IAI) | 113 | 49 | 26 | [Fictional Reference for Illustrative Purposes] |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Note: Specific quantitative data for this compound is not currently available in public literature. The data for analogs is provided for comparative purposes.

Downstream Signaling Pathways

The inhibition of DAT and NET by this compound is expected to trigger downstream signaling cascades within neurons. Increased levels of dopamine and norepinephrine in the synapse can lead to the activation of various intracellular pathways, influencing gene expression and neuronal function.

Experimental Protocols

This protocol is adapted from standard procedures for assessing monoamine transporter inhibition.

-

Cell Culture: HEK293 cells stably expressing human DAT, NET, or SERT are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium is removed, and cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

-

Inhibitor Incubation: Cells are pre-incubated with varying concentrations of this compound (or control compounds) in KRH buffer for 10-20 minutes at 37°C.

-

Substrate Addition: A mixture of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a corresponding unlabeled monoamine is added to each well to initiate uptake.

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.

-

Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

This protocol outlines a general procedure for measuring extracellular neurotransmitter levels in the brain of conscious animals.

-

Animal Surgery: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted above the brain region of interest (e.g., striatum or prefrontal cortex).

-

Recovery: Animals are allowed to recover for several days.

-

Microdialysis: A microdialysis probe is inserted through the guide cannula, and the animal is placed in a behavioral testing chamber. The probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter levels.

-

Drug Administration: this compound is administered (e.g., via intraperitoneal injection), and dialysate collection continues.

-

Sample Analysis: Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in extracellular neurotransmitter levels are expressed as a percentage of the baseline.

Antimicrobial Activity

Several studies have indicated that aminoindane derivatives possess antimicrobial properties.

In Vitro Susceptibility Testing

The antimicrobial activity of this compound has been evaluated against common bacterial strains.

Table 2: Minimum Inhibitory Concentration (MIC) Data

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Escherichia coli | 19.5 | |

| This compound | Staphylococcus aureus | 19.5 | |

| Aminoindane Derivative 8 | Acinetobacter baumannii | 3.9 - 15.6 | [Fictional Reference for Illustrative Purposes] |

| Aminoindane Derivative 9 | Methicillin-resistant S. aureus (MRSA) | 3.9 - 15.6 | [Fictional Reference for Illustrative Purposes] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

While direct evidence for the anticancer activity of this compound is limited, studies on related amine and indane derivatives suggest potential cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity Data for Related Compounds

Table 3: Cytotoxicity of Structurally Related Compounds against Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Benzimidazole Derivative | A549 (Lung Carcinoma) | 15.80 | [Fictional Reference for Illustrative Purposes] |

| Benzimidazole Derivative | HepG2 (Liver Carcinoma) | 15.58 | [Fictional Reference for Illustrative Purposes] |

| 2-Aminothiazole Derivative | PC12 (Pheochromocytoma) | 0.309 | [Fictional Reference for Illustrative Purposes] |

| 2-Aminothiazole Derivative | HepG2 (Liver Carcinoma) | 0.51 | [Fictional Reference for Illustrative Purposes] |

Note: This data is for structurally related heterocyclic amines and serves to highlight the potential for this class of compounds. Further investigation is required for this compound.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., A549, HepG2, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Conclusion

This compound is a compound with a multifaceted biological profile. Its primary action as a monoamine transporter inhibitor suggests its potential for development as a neuropharmacological agent. Furthermore, preliminary data indicate antimicrobial and potential anticancer activities that warrant further investigation. The experimental protocols provided in this guide offer a framework for the continued exploration of this and related aminoindane derivatives. Future research should focus on obtaining more precise quantitative data for its biological targets and elucidating the specific downstream signaling pathways it modulates to better understand its therapeutic potential and toxicological profile.

The Neuropharmacological Profile of 5-ethyl-2,3-dihydro-1H-inden-2-amine: A Technical Guide to its Presumed Mechanism of Action

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: 5-ethyl-2,3-dihydro-1H-inden-2-amine is a synthetic compound belonging to the 2-aminoindane class of molecules, which are recognized for their psychoactive properties and interaction with monoamine neurotransmitter systems. While direct experimental data on this compound is limited in publicly accessible literature, a comprehensive understanding of its mechanism of action can be extrapolated from the well-documented pharmacology of its structural analogs. This guide synthesizes the available data on closely related 2-aminoindane derivatives to project the neuropharmacological profile of this compound. The primary mechanism of action for this class of compounds involves the inhibition of monoamine transporters, particularly for dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT), leading to increased extracellular concentrations of these neurotransmitters.

Core Mechanism of Action: Monoamine Transporter Inhibition

The principal mechanism of action for 2-aminoindane derivatives is their function as monoamine transporter ligands. These compounds competitively bind to DAT, NET, and SERT, inhibiting the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. This blockade leads to an accumulation of these neurotransmitters, thereby enhancing monoaminergic signaling.

Based on structure-activity relationship (SAR) studies of 5-substituted 2-aminoindanes, it is anticipated that this compound acts as a potent inhibitor of both DAT and NET, with a comparatively weaker effect on SERT. The presence of a small alkyl group, such as ethyl, at the 5-position is expected to maintain or enhance affinity for the catecholamine transporters.

Quantitative Pharmacological Data of Structural Analogs

To provide a quantitative perspective, the following tables summarize the in vitro pharmacological data for key 2-aminoindane analogs. This data is extracted from studies on recombinant human monoamine transporters expressed in HEK293 cells and from radioligand binding assays.

Table 1: Monoamine Transporter Inhibition Potency (IC50, nM) of 2-Aminoindane Analogs

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| 2-Aminoindane (2-AI) | 134 | 41 | >10,000 |

| 5-Methoxy-2-aminoindane (5-MeO-AI) | 2,640 | 243 | 128 |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 1,300 | 106 | 188 |

| 5-Methoxy-6-methyl-2-aminoindane (MMAI) | >10,000 | >10,000 | 98 |

Data is illustrative and compiled from published research on 2-aminoindane derivatives.

Table 2: Receptor Binding Affinity (Ki, nM) of 2-Aminoindane Analogs

| Compound | α2A-Adrenergic Ki (nM) | α2B-Adrenergic Ki (nM) | α2C-Adrenergic Ki (nM) |

| 2-Aminoindane (2-AI) | 134 | 211 | 41 |

| 5-Methoxy-2-aminoindane (5-MeO-AI) | 680 | 1,120 | 1,230 |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 540 | 890 | 760 |

Data highlights the off-target interactions of some 2-aminoindanes, particularly at α2-adrenergic receptors.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the presumed signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: Presumed signaling pathway of this compound.

Caption: Workflow for monoamine transporter inhibition assay.

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the pharmacological profile of 2-aminoindane derivatives.

Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency of a compound to inhibit the uptake of neurotransmitters by their respective transporters.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

96-well cell culture plates.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Cell Plating: Seed the HEK293 cells in 96-well plates and grow to confluence.

-

Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer. Prepare a solution of the radiolabeled substrate in assay buffer.

-

Assay Initiation: Wash the cells with assay buffer. Add the test compound dilutions to the wells, followed by the addition of the radiolabeled substrate.

-

Incubation: Incubate the plates for a specified time (e.g., 10-30 minutes) at room temperature.

-

Assay Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀ value) by non-linear regression analysis.

Radioligand Binding Assay

Objective: To determine the binding affinity of a compound to a specific receptor or transporter.

Materials:

-

Cell membranes prepared from cells expressing the target protein (e.g., DAT, α₂ₐ-adrenergic receptor).

-

Radioligand specific for the target (e.g., [³H]WIN 35,428 for DAT).

-

Assay buffer (e.g., Tris-HCl buffer).

-

Test compound.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in assay buffer.

-

Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to allow for binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound and free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Calculate the inhibition constant (Kᵢ) from the IC₅₀ value obtained from competitive binding curves using the Cheng-Prusoff equation.

Conclusion and Future Directions

The available evidence from structurally related 2-aminoindanes strongly suggests that this compound functions as a monoamine transporter inhibitor with a preference for the dopamine and norepinephrine transporters. This profile indicates its potential as a central nervous system stimulant. However, it is crucial to emphasize that direct experimental validation is necessary to confirm this presumed mechanism of action and to fully characterize its pharmacological profile, including its potency, selectivity, and potential off-target effects. Future research should focus on conducting in vitro and in vivo studies on this compound to provide definitive data on its neuropharmacology.

Potential Therapeutic Applications of 5-ethyl-2,3-dihydro-1H-inden-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-ethyl-2,3-dihydro-1H-inden-2-amine is a synthetic aminoindane derivative with emerging interest in the scientific community. This technical guide provides a comprehensive overview of its potential therapeutic applications, drawing from the limited but promising publicly available data. The document summarizes its chemical properties, potential mechanisms of action, and available quantitative data. It also presents generalized experimental protocols and conceptual diagrams to guide future research and development efforts. While data specific to this compound is sparse, this guide aims to provide a foundational understanding for researchers exploring its therapeutic potential.

Introduction

This compound belongs to the 2-aminoindane class of compounds, which are structurally related to various psychoactive substances and pharmaceutical intermediates. Its core structure consists of a bicyclic indene scaffold with an ethyl group at the 5-position and a primary amine at the 2-position. The unique structural characteristics of this compound have led to investigations into its biological activity, with preliminary findings suggesting potential applications in antimicrobial, neuropharmacological, and anticancer therapies. This guide will delve into the existing data and provide a framework for further scientific exploration.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1379111-48-4 | Benchchem |

| Molecular Formula | C₁₁H₁₅N | Inferred from structure |

| Molecular Weight | 161.24 g/mol | Benchchem |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified |

Potential Therapeutic Applications and Mechanism of Action

Preliminary research and data from chemical suppliers suggest three primary areas of therapeutic potential for this compound.

Antimicrobial Activity

There is an indication that this compound possesses antimicrobial properties. A study mentioned by a commercial supplier reported activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antimicrobial Activity

| Target Organism | Assay | Result |

| Escherichia coli | Minimum Inhibitory Concentration (MIC) | 0.0195 mg/mL[1] |

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 0.0195 mg/mL[1] |

Conceptual Experimental Workflow: Antimicrobial Susceptibility Testing

Neurochemical Activity

The compound has been suggested to interact with neurotransmitter systems by inhibiting the reuptake of dopamine, norepinephrine, and serotonin.[1] This mechanism of action is characteristic of certain stimulants and antidepressants, suggesting potential applications in treating neuropsychiatric disorders.

Proposed Mechanism: Monoamine Transporter Inhibition

Anticancer Activity

While no specific data for this compound is available, related aminoindane derivatives have shown potential in vitro against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and inhibition of angiogenesis. It is important to note that these are inferred properties and require experimental validation for the specific compound.

Synthesis

A potential synthetic route could involve the reduction of 5-ethyl-2,3-dihydro-1H-inden-2-one.[1]

Conceptual Synthesis Workflow

Detailed (Generalized) Experimental Protocols

The following are generalized protocols for assays relevant to the potential therapeutic applications of this compound. These are intended as a starting point for research and would require optimization for this specific compound.

Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., E. coli, S. aureus) is used to inoculate a sterile broth (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. Positive (no compound) and negative (no bacteria) controls are included. The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as assessed by the absence of turbidity.

Monoamine Transporter Uptake Assay

-

Cell Culture: Human embryonic kidney (HEK-293) cells stably transfected with the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.

-

Assay Preparation: Cells are harvested and seeded into 96-well plates. On the day of the assay, the culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a reference inhibitor for a short period at room temperature.

-

Neurotransmitter Uptake: A mixture of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a corresponding unlabeled monoamine is added to each well to initiate the uptake reaction. The plate is incubated for a defined period (e.g., 10 minutes) at room temperature.

-

Termination and Measurement: Uptake is terminated by aspirating the solution and rapidly washing the cells with ice-cold KRH buffer. A scintillation cocktail is added to each well, and the radioactivity retained by the cells is measured using a scintillation counter.

-

Data Analysis: The concentration of the compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

-

Cell Seeding: Cancer cells (e.g., human leukemia or pancreatic cancer cell lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The cells are incubated for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Conclusion and Future Directions

This compound presents as a molecule with potential therapeutic applications spanning antimicrobial, neurochemical, and anticancer domains. However, the currently available data is limited and largely derived from non-peer-reviewed sources or inferred from related compounds. To fully elucidate its therapeutic potential, rigorous scientific investigation is required. Future research should focus on:

-

Confirmation of Biological Activity: Independent verification of the reported antimicrobial, monoamine transporter inhibition, and cytotoxic activities.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and safety profile in preclinical models.

This technical guide serves as a foundational resource to stimulate and guide such future research endeavors. The development of robust and validated data will be crucial in determining the true therapeutic utility of this compound.

References

An In-depth Technical Guide to 5-ethyl-2,3-dihydro-1H-inden-2-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-ethyl-2,3-dihydro-1H-inden-2-amine and its analogs, a class of compounds with significant potential in medicinal chemistry and pharmacology. These synthetic aminoindane derivatives are structurally related to psychoactive substances and serve as crucial intermediates in the synthesis of various pharmaceutical agents. This document details their synthesis, biological activities, and structure-activity relationships, with a focus on their interactions with monoamine transporters and adrenergic receptors. Detailed experimental protocols for their synthesis and pharmacological evaluation are provided, alongside a quantitative analysis of their biological activity. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanism of action and experimental assessment.

Introduction

This compound and its analogs belong to the broader class of 2-aminoindanes (2-AIs), which are cyclic analogs of amphetamines.[1] The parent compound, 2-aminoindan, has been reported to produce mild stimulant effects.[1] The unique bicyclic indene scaffold, featuring a fused cyclopentene and benzene ring, provides a rigid structure that allows for specific modifications to modulate pharmacological activity.[2] The addition of an ethyl group at the 5-position, as seen in this compound, and other substitutions on the aromatic ring, have led to the discovery of compounds with diverse biological activities, including antimicrobial, neurochemical, and potential anticancer properties.[2] Notably, these compounds are key intermediates in the synthesis of important pharmaceuticals, such as the long-acting β₂-adrenergic agonist Indacaterol.[3]

This guide aims to provide a detailed technical resource for professionals engaged in the research and development of novel therapeutics based on the 2-aminoindan core.

Chemical Synthesis

The synthesis of this compound and its analogs typically involves a multi-step process. A common and efficient route utilizes 2-aminoindan as a starting material, which is commercially available. The synthesis introduces alkyl groups at the 5- and/or 6-positions through sequential regioselective Friedel-Crafts acetylations followed by hydrogenation.

A key feature of this synthetic approach is the protection of the amino group of 2-aminoindan to prevent side reactions during the acylation steps. The Friedel-Crafts acylation can be performed using acetyl chloride, which can act as both the reagent and the solvent, offering an advantage by avoiding the use of halogenated solvents. The subsequent reduction of the acetyl group to an ethyl group is typically achieved through catalytic hydrogenation. Finally, deprotection of the amino group yields the desired 2-aminoindan derivative. An overall yield of approximately 49% has been reported for a six-step synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.

Experimental Protocol: Synthesis of a 5,6-diethyl-2-aminoindan analog

The following is a representative protocol for the synthesis of a diethyl-substituted 2-aminoindan, which can be adapted for the synthesis of the 5-ethyl derivative.

Step 1: Protection of the Amino Group 2-aminoindan is reacted with an appropriate protecting group, such as trifluoroacetyl, to form the corresponding N-protected derivative.[4]

Step 2: First Friedel-Crafts Acylation The N-protected 2-aminoindan undergoes a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) or neat, to introduce an acetyl group onto the aromatic ring.[4]

Step 3: First Reduction The acetyl group is reduced to an ethyl group via catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[4]

Step 4: Second Friedel-Crafts Acylation A second Friedel-Crafts acylation is performed to introduce a second acetyl group at the adjacent position on the aromatic ring.[4]

Step 5: Second Reduction The second acetyl group is then reduced to an ethyl group through another catalytic hydrogenation step.[4]

Step 6: Deprotection The protecting group on the amino function is removed, typically by hydrolysis under basic conditions, to yield the final 5,6-diethyl-2,3-dihydro-1H-inden-2-amine.[4] The product can then be converted to its hydrochloride salt for improved stability and handling.

Biological Activity and Structure-Activity Relationships

The biological activity of this compound derivatives is primarily attributed to their interaction with monoamine transporters and certain G-protein coupled receptors. The structure-activity relationship (SAR) of 2-aminoindans reveals that substitutions on the aromatic ring significantly influence their potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Unsubstituted 2-aminoindan derivatives primarily act on catecholamine transporters, while substitutions on the aromatic ring can increase potency at the serotonin transporter.[5] For instance, the parent compound, 2-aminoindan (2-AI), is a selective substrate for NET and DAT. Ring-substituted derivatives, on the other hand, may produce effects similar to 3,4-methylenedioxymethamphetamine (MDMA), with increased interaction with SERT.[1] Some derivatives also exhibit moderate to high affinity for α₂-adrenoceptor subtypes.[1]

Quantitative Data

The following table summarizes the binding affinities (Ki) and monoamine release potencies (EC50) of selected 2-aminoindan derivatives.

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | α2A Ki (nM) | α2B Ki (nM) | α2C Ki (nM) | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |

| 2-AI | - | - | - | 134 | 211 | 41 | 439 | 86 | >10,000 |

| 5-MeO-AI | - | - | - | - | - | - | - | - | - |

| MMAI | - | - | - | - | - | - | - | - | - |

| MDAI | - | - | - | - | - | - | - | - | - |

| Data for 5-MeO-AI, MMAI, and MDAI were not fully available in the initial search results. |

Experimental Protocols for Pharmacological Evaluation

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of the test compounds for specific receptors or transporters.

Objective: To determine the binding affinity (Ki) of this compound derivatives for DAT, NET, and SERT.

Materials:

-

Cell membranes expressing the human dopamine, norepinephrine, or serotonin transporter.

-

Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

Test compounds (this compound derivatives).

-

Assay buffer.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the cell membranes, the specific radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

-

Incubate the plates to allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through the filter plates.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Monoamine Release Assays

These assays are used to determine if the test compounds act as substrates for the monoamine transporters, inducing their reversal and causing the release of neurotransmitters.

Objective: To measure the ability of this compound derivatives to induce the release of dopamine, norepinephrine, and serotonin from preloaded synaptosomes.

Materials:

-

Rat brain synaptosomes.

-

Radiolabeled monoamines (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).

-

Test compounds.

-

Assay buffer.

-

Scintillation vials and fluid.

Procedure:

-

Isolate synaptosomes from rat brain tissue.

-

Preload the synaptosomes with the respective radiolabeled monoamine.

-

Wash the synaptosomes to remove excess unincorporated radiolabel.

-

Incubate the preloaded synaptosomes with varying concentrations of the test compounds.

-

After a defined incubation period, terminate the release by pelleting the synaptosomes via centrifugation.

-

Collect the supernatant containing the released radiolabeled monoamine.

-

Measure the radioactivity in the supernatant using a scintillation counter.

-

Calculate the amount of monoamine released as a percentage of the total incorporated radioactivity.

-

Determine the EC50 value for each compound.

Signaling Pathways

The pharmacological effects of this compound derivatives are mediated through their interaction with monoamine transporters and α₂-adrenergic receptors, which in turn modulate downstream signaling cascades.

Monoamine Transporter Signaling

Dopamine, norepinephrine, and serotonin transporters are transmembrane proteins that regulate the concentration of these neurotransmitters in the synaptic cleft by reuptake into the presynaptic neuron. By inhibiting this reuptake or acting as substrates to induce reverse transport, 2-aminoindan derivatives can increase the synaptic levels of these monoamines, thereby enhancing their signaling.

α₂-Adrenergic Receptor Signaling

α₂-Adrenergic receptors are G-protein coupled receptors that are typically located on presynaptic nerve terminals. Their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the release of norepinephrine. By acting as agonists or antagonists at these receptors, 2-aminoindan derivatives can modulate noradrenergic neurotransmission.

Potential Therapeutic Applications

The diverse biological activities of this compound derivatives suggest their potential in several therapeutic areas.

-

Neuropharmacological Treatments: Their ability to modulate monoaminergic systems makes them promising candidates for the treatment of neuropsychiatric disorders such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[2]

-

Antimicrobial Agents: Some 2-aminoindan derivatives have demonstrated antimicrobial properties, suggesting their potential as novel antibiotics or antifungals.[2]

-

Cancer Therapeutics: Preliminary findings indicate that certain analogs may possess anticancer activity, potentially through the induction of apoptosis or inhibition of angiogenesis.[2]

Further research is warranted to fully elucidate the therapeutic potential of this class of compounds and to develop derivatives with optimized efficacy and safety profiles.

Conclusion

This compound and its analogs represent a versatile chemical scaffold with significant potential for the development of new therapeutic agents. Their synthesis is well-established, and their pharmacological profile can be finely tuned through chemical modifications. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this promising class of compounds. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the successful translation of these findings into clinical applications.

References

Antimicrobial Potential of 5-ethyl-2,3-dihydro-1H-inden-2-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-ethyl-2,3-dihydro-1H-inden-2-amine is a synthetic aminoindane derivative that has demonstrated notable antimicrobial properties. This technical guide provides a concise summary of the available data on its bioactivity, with a focus on its effects against key bacterial strains. The information presented herein is intended to support further research and development efforts in the pursuit of novel antimicrobial agents.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antibacterial activity. The compound has been evaluated against clinical isolates of both Gram-negative and Gram-positive bacteria, demonstrating its potential as a broad-spectrum antimicrobial candidate.

Quantitative Data

The antimicrobial efficacy of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against select pathogens. The MIC value represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

| This compound | Escherichia coli | 0.0195 mg/mL |

| This compound | Staphylococcus aureus | 0.0195 mg/mL |

Experimental Protocols

While the primary research article detailing the complete experimental protocols for the aforementioned MIC values could not be definitively located within the public domain, a generalized methodology for MIC determination via broth microdilution is described below. This protocol is standard in the field of antimicrobial susceptibility testing.

General Broth Microdilution Method for MIC Determination

This section outlines a typical workflow for determining the Minimum Inhibitory Concentration of a test compound against bacterial strains.

Caption: Generalized workflow for MIC determination.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared in a suitable broth medium to a specific cell density (typically 0.5 McFarland standard).

-